Ethyl 3-aminoacrylate Ethyl 3-aminoacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16252198
InChI: InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+
SMILES:
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

Ethyl 3-aminoacrylate

CAS No.:

Cat. No.: VC16252198

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-aminoacrylate -

Specification

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name ethyl (E)-3-aminoprop-2-enoate
Standard InChI InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+
Standard InChI Key FABIVEGAPONRAI-ONEGZZNKSA-N
Isomeric SMILES CCOC(=O)/C=C/N
Canonical SMILES CCOC(=O)C=CN

Introduction

PropertyValue
Molecular FormulaC₅H₉NO₂
Molecular Weight115.131 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point195.6 ± 13.0°C (760 mmHg)
Flash Point66.7 ± 17.4°C
Exact Mass115.063332

Synthesis and Preparation

Table 2: Comparison of Synthesis Methods

ParameterTraditional MethodPatent Method
Reaction Time7–8 hours2–3 hours
Yield41%>90%
SolventAbsolute ethanolWater
Byproduct HandlingComplex NaCl separationSimplified filtration

Chemical Reactivity and Applications

Lewis Acid-Catalyzed Spiro Annulation

Ethyl 3-aminoacrylate undergoes spiro annulation with 2-amino-N-arylbenzamides under Bi(OTf)₃ catalysis to form spiro[pyrrole-3,2′-quinazoline]-4-carboxylates . Optimized conditions include:

  • Catalyst: 10 mol% Bi(OTf)₃.

  • Solvent: Acetonitrile.

  • Temperature: Room temperature.

  • Yield: Up to 82%.

This reaction exemplifies the compound’s utility in constructing nitrogen-rich spirocycles, which are pivotal in drug discovery for kinase inhibition and antimicrobial activity .

Table 3: Spiro Annulation Reaction Conditions

ParameterValue
CatalystBi(OTf)₃ (10 mol%)
SolventAcetonitrile
Temperature25°C
Reaction Time12 hours
Yield82%

Nucleophilic and Electrophilic Reactivity

The amino group participates in nucleophilic substitutions, while the α,β-unsaturated ester undergoes Michael additions. For example, reactions with alkyl halides yield N-alkylated derivatives, which are precursors to β-enamino acids .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Vinyl protons appear as doublets at δ 5.2–5.8 ppm (J = 10–12 Hz), confirming the Z-configuration .

  • ¹³C NMR: The ester carbonyl resonates at δ 165–170 ppm, while the β-carbon appears at δ 110–115 ppm .

Infrared (IR) Spectroscopy

  • C=O Stretch: 1700 cm⁻¹.

  • N–H Stretch: 3300 cm⁻¹ .

Industrial and Regulatory Considerations

Regulatory Classification

Ethyl 3-aminoacrylate falls under HS code 2922499990, governing its import/export as a non-aromatic amino compound . Industrial producers must comply with safety protocols due to its flash point of 66.7°C, which classifies it as flammable .

Scalability and Process Optimization

Continuous flow reactors enhance production efficiency by maintaining precise temperature control and reducing side reactions. The patent method’s aqueous conditions further lower operational costs .

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